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Core Science & Biosynthesis

Foundational

Cyclic di-Inosine Monophosphate (c-di-IMP): Mechanistic Profiling of a Synthetic Immunomodulator and Structural Probe

[1][2] Executive Summary Cyclic di-inosine monophosphate (c-di-IMP) represents a critical chemical biology tool and a potent therapeutic candidate in the field of nucleotide signaling.[1] Unlike its ubiquitous bacterial...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Cyclic di-inosine monophosphate (c-di-IMP) represents a critical chemical biology tool and a potent therapeutic candidate in the field of nucleotide signaling.[1] Unlike its ubiquitous bacterial counterparts—c-di-GMP and c-di-AMP—c-di-IMP is primarily utilized as a synthetic analog to dissect the structural determinants of ligand recognition in both mammalian innate immunity (STING pathway) and bacterial gene regulation (riboswitches).[1] By lacking the exocyclic 2-amino group found in guanosine, c-di-IMP serves as a "molecular deletion mutation," allowing researchers to quantify the energetic contribution of specific hydrogen bonds in protein-ligand interfaces. This guide details the mechanism of action of c-di-IMP, its utility in mapping receptor specificity, and its emerging role as a balanced Th1/Th2/Th17 vaccine adjuvant.

Molecular Architecture & Chemical Biology

To understand the mechanism of c-di-IMP, one must first analyze its structural relationship to the native second messenger, c-di-GMP.

  • Core Structure: c-di-IMP consists of two inosine monophosphate moieties linked via phosphodiester bonds (typically 3'-5', 3'-5').[1]

  • The "Missing Amine" Probe: Inosine is the deaminated form of adenosine and structurally resembles guanosine but lacks the exocyclic 2-amino group (

    
    ).[1]
    
    • c-di-GMP: The guanine base presents a donor-acceptor-donor hydrogen bonding pattern on its Watson-Crick edge.[1]

    • c-di-IMP: The hypoxanthine base (of inosine) presents an acceptor-donor pattern.[1]

    • Significance: This subtle alteration allows scientists to determine if a receptor (e.g., a riboswitch or STING variant) relies on the 2-amino group for high-affinity binding.[1]

Table 1: Comparative Physicochemical Properties
Featurec-di-GMP (Native Signal)c-di-IMP (Synthetic Analog)Mechanistic Implication
Base GuanineHypoxanthineProbes H-bond donor necessity
H-Bond Donors N1-H, N2-H (exocyclic)N1-Hc-di-IMP loses the N2 donor
H-Bond Acceptors O6, N7O6, N7Retains Hoogsteen edge recognition
STING Potency High (Bacterial/Human)Moderate/HighInduces distinct cytokine profile
Riboswitch Affinity

nM

nM (Class II)
Quantifies energetic cost of N2 loss

Mechanism of Action: Mammalian Innate Immunity (STING)

c-di-IMP functions as a potent agonist of the Stimulator of Interferon Genes (STING) , a transmembrane protein in the endoplasmic reticulum (ER).[1]

The Signaling Cascade

Upon entering the cytosol (via transfection or delivery vehicles), c-di-IMP binds to the STING dimer interface. Unlike native cGAMP (2'-3' linked), c-di-IMP (3'-5' linked) forces STING into a specific conformational state that recruits TANK-binding kinase 1 (TBK1).[1]

  • Ligand Binding: c-di-IMP binds to the V-shaped pocket of the STING dimer. The hypoxanthine bases stack against Tyrosine residues (e.g., Tyr167 in human STING), mimicking the stacking interactions of guanine.

  • Oligomerization: Ligand binding induces a

    
     rotation of the ligand-binding domain relative to the transmembrane domain, facilitating lateral oligomerization.
    
  • Kinase Recruitment: The oligomer recruits TBK1, which phosphorylates the transcription factor IRF3.[2][3]

  • Transcriptional Output: Phospho-IRF3 translocates to the nucleus, driving the expression of Type I Interferons (IFN-

    
    ).[1][2]
    
Immunological Differentiation

While c-di-GMP typically biases the immune system toward a Th1 response, c-di-IMP has been shown to induce a balanced Th1/Th2/Th17 response .[1][4] This makes it a superior mucosal adjuvant candidate, as it stimulates a broader range of cytokines without the over-activation often seen with canonical agonists.

Visualization: c-di-IMP Signaling Pathway

STING_Pathway c_di_IMP c-di-IMP (Exogenous Ligand) STING_ER STING Dimer (ER Membrane) c_di_IMP->STING_ER High Affinity Binding Conf_Change Conformational Switch (180 deg Rotation) STING_ER->Conf_Change Oligomerization TBK1 TBK1 Recruitment & Phosphorylation Conf_Change->TBK1 Signal Transduction IRF3 IRF3 Activation TBK1->IRF3 Phosphorylation NFkB NF-kB Activation TBK1->NFkB Phosphorylation Nucleus Nuclear Translocation IRF3->Nucleus NFkB->Nucleus Cytokines Type I IFNs (IFN-beta) Th1/Th2/Th17 Cytokines Nucleus->Cytokines Gene Expression

Caption: The c-di-IMP mediated activation of the STING pathway, highlighting the bifurcation into IRF3 and NF-kB signaling which results in a broad cytokine profile.

Mechanism of Action: Bacterial Riboswitches

In microbiology, c-di-IMP is the "control" ligand used to determine the specificity of riboswitches (RNA elements that bind small molecules to regulate gene expression).

Energetics of Recognition

Bacterial Class I and Class II c-di-GMP riboswitches discriminate between ligands with high precision.[1]

  • Class II Riboswitches (e.g., C. acetobutylicum): Surprisingly, these riboswitches tolerate c-di-IMP relatively well (

    
     nM) compared to c-di-GMP (
    
    
    
    nM).[1]
  • Mechanistic Insight: This near-equivalence suggests that Class II riboswitches recognize the Hoogsteen edge (N7, O6) of the purine ring, which is identical in Guanine and Hypoxanthine, rather than the Watson-Crick edge where the 2-amino group resides.

  • Class I Riboswitches (e.g., V. cholerae): These often show a drastic loss in affinity for c-di-IMP (>100-fold), indicating that the 2-amino group of c-di-GMP acts as a critical hydrogen bond donor for RNA binding.[1]

Experimental Methodologies

Enzymatic Synthesis of c-di-IMP

While chemical synthesis is possible, enzymatic synthesis using promiscuous dinucleotide cyclases is more efficient for generating biologically active c-di-IMP.[1]

Protocol: DncV-Mediated Synthesis

  • Enzyme Preparation: Purify recombinant Vibrio cholerae DncV (3',5'-cyclic GMP-AMP synthase). DncV is promiscuous and accepts ITP (Inosine Triphosphate) as a substrate.[1]

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 mM NaCl[1]

    • 10 mM MgCl

      
       (or MnCl
      
      
      
      to enhance promiscuity)[1]
    • 1 mM DTT[1]

    • Substrate: 500 µM ITP (Inosine Triphosphate)

    • Enzyme: 2 µM DncV

  • Incubation: Incubate at 37°C for 12–16 hours.

  • Termination: Heat inactivation at 95°C for 5 minutes.

  • Purification: Filter through a 10 kDa cutoff spin column to remove enzyme. Purify c-di-IMP via Reverse-Phase HPLC (C18 column) using a gradient of 0–20% Acetonitrile in 100 mM Triethylammonium Acetate (TEAA).

  • Validation: Confirm mass via LC-MS/MS (Expected m/z: ~659 Da).

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

To verify c-di-IMP binding to a target protein (e.g., STING or a bacterial effector).[1]

  • Labeling: Use radiolabeled

    
    P-c-di-IMP (synthesized using 
    
    
    
    -
    
    
    P-ITP) or compete unlabeled c-di-IMP against
    
    
    P-c-di-GMP.[1]
  • Incubation: Mix 10 µL of protein lysate (or purified protein, ~2 µM) with radiolabeled ligand (~2 nM). Incubate for 10 min at RT.

  • Spotting: Spot 2 µL of the mixture onto a dry nitrocellulose membrane.

  • Mechanism: Protein-ligand complexes are immobilized at the spot center due to hydrophobic interaction with nitrocellulose.[1] Free ligand diffuses radially via capillary action.[1]

  • Quantification: Expose to a phosphor screen. Calculate Fraction Bound (

    
    ) based on the ratio of inner spot intensity to total spot intensity.
    

Therapeutic Implications

The unique signaling profile of c-di-IMP positions it as a promising adjuvant.[1]

  • Mucosal Vaccination: Intranasal delivery of c-di-IMP with an antigen (e.g.,

    
    -galactosidase) elicits high titers of secretory IgA and serum IgG.[1]
    
  • Safety Profile: Because it is a synthetic analog, it may be resistant to specific bacterial phosphodiesterases (PDEs) that rapidly degrade c-di-GMP, potentially extending its half-life in vivo before being cleared by host nucleases.[1]

References

  • The Member of the Cyclic Di-Nucleotide Family Bis-(3', 5')-Cyclic Dimeric Inosine Monophosphate Exerts Potent Activity as Mucosal Adjuvant Source: Vaccine [1][4]

  • Differential Analog Binding by Two Classes of c-di-GMP Riboswitches Source: Proceedings of the National Academy of Sciences (PNAS)

  • Enzymatic Synthesis of Cyclic Dinucleotide Analogs by a Promiscuous Cyclic-AMP-GMP Synthetase Source: Nucleic Acids Research

  • Structure of STING Bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System Source: Nature [1]

  • Cyclic di-IMP (sodium salt) Product Information & Biological Activity Source: Cayman Chemical [1]

Sources

Exploratory

Bacterial second messenger cyclic di-IMP signaling

An In-Depth Technical Guide to Bacterial Cyclic di-AMP Signaling for Researchers and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this technical guide on the ba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bacterial Cyclic di-AMP Signaling for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the bacterial second messenger, cyclic dimeric adenosine monophosphate (c-di-AMP). This molecule, a relatively recent discovery in the expansive world of bacterial signal transduction, has rapidly emerged as a critical regulator of fundamental physiological processes, particularly in Gram-positive bacteria. Its essentiality for the viability of many pathogenic species has placed it at the forefront of novel antimicrobial drug development strategies. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of c-di-AMP signaling, from its core molecular mechanisms to the practical methodologies required for its study. Our approach is to not only present established protocols but to also instill a deeper understanding of the scientific rationale that underpins these experimental choices, thereby fostering innovation and accelerating discovery in this exciting field.

The Core of Cyclic di-AMP Signaling: A Dynamic Equilibrium

Cyclic di-AMP (c-di-AMP) is a key second messenger that governs a multitude of cellular processes in bacteria.[1][2] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesis and degradation enzymes, which in turn respond to various environmental and cellular cues.[3] This dynamic equilibrium is central to the ability of bacteria to adapt and thrive in diverse and often challenging environments.

Synthesis of c-di-AMP: The Role of Diadenylate Cyclases (DACs)

The synthesis of c-di-AMP is catalyzed by a class of enzymes known as diadenylate cyclases (DACs), which condense two molecules of ATP into a single c-di-AMP molecule.[4][5] Several classes of DACs have been identified in bacteria, with the most common being DisA, CdaA, CdaS, and CdaM.[6] These enzymes often possess conserved motifs, such as the DGA and RHR motifs, that are crucial for their cyclase activity.[7] The activity of DACs can be regulated by various factors, including their subcellular localization and interaction with other proteins, allowing for precise spatial and temporal control of c-di-AMP production.

Degradation of c-di-AMP: The Function of Phosphodiesterases (PDEs)

The degradation of c-di-AMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide.[6] These enzymes are critical for maintaining c-di-AMP homeostasis, and their absence can lead to toxic intracellular accumulations of the second messenger.[8] PDEs typically break down c-di-AMP into linear 5'-phosphoadenylyl-(3'->5')-adenosine (pApA), which can be further degraded to AMP.[5][7] Three main types of c-di-AMP-specific PDEs have been characterized: GdpP, Pde2, and PgpH.[6]

Diagram: The Central Hub of c-di-AMP Metabolism

c_di_AMP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP DACs Diadenylate Cyclases (DACs) (e.g., DisA, CdaA) ATP->DACs Condensation c_di_AMP c-di-AMP PDEs1 Phosphodiesterases (PDEs) (e.g., GdpP) c_di_AMP->PDEs1 Hydrolysis pApA pApA PDEs2 Phosphodiesterases (PDEs) (e.g., Pde2) pApA->PDEs2 Hydrolysis AMP 2 AMP DACs->c_di_AMP PDEs1->pApA PDEs2->AMP

Caption: The synthesis and degradation pathways controlling cellular c-di-AMP levels.

The Physiological Roles of c-di-AMP: A Multifaceted Regulator

The tightly regulated intracellular levels of c-di-AMP are crucial for the proper functioning of a wide array of cellular processes. Imbalances in c-di-AMP, either through depletion or over-accumulation, can have pleiotropic and often detrimental effects on bacterial physiology.[8][9]

Cell Wall Homeostasis and Antibiotic Resistance

One of the most critical roles of c-di-AMP is in the maintenance of cell wall integrity. Altered levels of this second messenger have been shown to impact peptidoglycan synthesis and cross-linking. For instance, in Listeria monocytogenes, both the depletion and the accumulation of c-di-AMP can impair cell envelope integrity and increase susceptibility to cell wall-targeting antibiotics. Conversely, in some bacteria, elevated c-di-AMP levels have been linked to increased resistance to β-lactam antibiotics.

Osmoregulation and Ion Transport

c-di-AMP is a key player in regulating osmotic pressure within the bacterial cell, primarily by controlling the transport of potassium ions (K+).[2] It directly binds to and modulates the activity of K+ transporter proteins and channels, thereby preventing excessive uptake of these ions under high external osmolarity.[2] This function is so critical that the essentiality of c-di-AMP in many bacteria can be bypassed by cultivating them in media with low concentrations of osmotically active compounds.

Biofilm Formation and Virulence

The influence of c-di-AMP extends to complex bacterial behaviors such as biofilm formation and virulence.[8][9] In several pathogenic bacteria, the regulation of c-di-AMP levels is intricately linked to the expression of virulence factors and the ability to establish infections.[7] For example, in Staphylococcus aureus, c-di-AMP signaling is involved in controlling cell size and the response to envelope stress, both of which are important for its pathogenic lifestyle. Furthermore, c-di-AMP produced by intracellular pathogens like Listeria monocytogenes can be detected by the host's innate immune system, triggering a type I interferon response.

Other Regulated Processes

The regulatory network of c-di-AMP also encompasses a variety of other cellular functions, including:

  • DNA damage repair[7]

  • Cell cycle progression

  • Sporulation[7]

  • Central metabolism[9]

Table 1: Key Physiological Processes Regulated by c-di-AMP

Physiological ProcessKey Bacterial SpeciesEffect of Altered c-di-AMP Levels
Cell Wall Homeostasis Staphylococcus aureus, Listeria monocytogenesImpaired peptidoglycan synthesis, altered antibiotic resistance.
Osmoregulation Bacillus subtilis, Mycoplasma pneumoniaeDysregulation of potassium ion transport.[2]
Biofilm Formation Staphylococcus aureus, Lactic acid bacteriaAltered biofilm architecture and adherence.[8][9]
Virulence Listeria monocytogenes, Streptococcus pyogenesModulation of virulence factor expression and host immune response.
DNA Integrity Bacillus subtilisSensing and response to DNA damage.[7]

Methodologies for Studying c-di-AMP Signaling

A robust understanding of c-di-AMP signaling necessitates a multifaceted experimental approach. The following section details key methodologies for the detection and quantification of c-di-AMP, as well as for the identification of its protein interactors.

Detection and Quantification of c-di-AMP

Accurate measurement of intracellular c-di-AMP concentrations is fundamental to elucidating its physiological roles. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of c-di-AMP from bacterial cell extracts.[1] This technique allows for the separation of c-di-AMP from other cellular components followed by its precise mass-based detection.

Experimental Protocol: Quantification of c-di-AMP by LC-MS

  • Cell Culture and Lysis: Grow bacterial cells to the desired growth phase and harvest by centrifugation. Resuspend the cell pellet in an appropriate extraction buffer (e.g., acetonitrile/methanol/water mixture). Lyse the cells using methods such as bead beating or sonication.

  • Extraction of Nucleotides: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the nucleotide extract.

  • LC-MS Analysis: Inject the nucleotide extract onto a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. Separate the nucleotides using a suitable column and gradient.

  • Data Analysis: Quantify the amount of c-di-AMP by comparing the peak area to a standard curve generated with known concentrations of a c-di-AMP standard.

3.1.2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and cost-effective alternative to LC-MS for the quantification of c-di-AMP.[1] This method utilizes a c-di-AMP binding protein and a labeled c-di-AMP derivative in a competitive binding format.

Diagram: Workflow for c-di-AMP Quantification

c_di_AMP_Quantification_Workflow Start Bacterial Cell Culture Harvest Harvest Cells Start->Harvest Extract Nucleotide Extraction Harvest->Extract LCMS_Path LC-MS/MS Extract->LCMS_Path ELISA_Path Competitive ELISA Extract->ELISA_Path Quantify Quantification LCMS_Path->Quantify ELISA_Path->Quantify End Cellular c-di-AMP Concentration Quantify->End

Caption: Methodologies for the quantification of intracellular c-di-AMP.

Identification of c-di-AMP Interacting Proteins

Identifying the cellular targets of c-di-AMP is crucial for understanding its mechanism of action. Several techniques can be employed to discover and validate protein-c-di-AMP interactions.

3.2.1. Affinity Chromatography and Pull-Down Assays

This technique involves immobilizing c-di-AMP on a solid support (e.g., agarose beads) and incubating it with a bacterial cell lysate.[2] Proteins that bind to c-di-AMP are retained on the support, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.

Experimental Protocol: c-di-AMP Affinity Pull-Down

  • Preparation of Affinity Resin: Couple c-di-AMP to activated agarose or magnetic beads.

  • Cell Lysis and Lysate Preparation: Prepare a cell lysate from the bacterium of interest under non-denaturing conditions.

  • Affinity Binding: Incubate the cell lysate with the c-di-AMP-coupled beads to allow for binding of interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a high concentration of free c-di-AMP or by changing the buffer conditions.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

3.2.2. Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions within a signaling complex that may be modulated by c-di-AMP. An antibody against a known c-di-AMP binding protein is used to pull down this protein and any associated interaction partners from a cell lysate.

Future Perspectives and Therapeutic Implications

The essential nature of c-di-AMP signaling in many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.[7] Strategies aimed at disrupting c-di-AMP homeostasis, either by inhibiting its synthesis or promoting its degradation, hold significant therapeutic potential. A thorough understanding of the structure and function of the enzymes involved in c-di-AMP metabolism is crucial for the rational design of small molecule inhibitors. Furthermore, the discovery of novel c-di-AMP effector proteins could unveil new targets for therapeutic intervention. The continued exploration of this fascinating second messenger signaling network promises to yield not only fundamental insights into bacterial physiology but also innovative solutions to the growing challenge of antibiotic resistance.

References

  • (PDF) Cyclic-di-AMP signalling in lactic acid bacteria - ResearchGate. Available at: [Link]

  • Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - NIH. Available at: [Link]

  • c-di-AMP Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes - PubMed. Available at: [Link]

  • Cyclic-di-AMP signalling in lactic acid bacteria | FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]

  • Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC - NIH. Available at: [Link]

  • Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - ASM Journals. Available at: [Link]

  • Cyclic-di-AMP signalling in lactic acid bacteria. Available at: [Link]

  • Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio - Frontiers. Available at: [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - MDPI. Available at: [Link]

  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Available at: [Link]

  • C-di-GMP Signaling in Bacteria - News-Medical. Available at: [Link]

  • Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - NIH. Available at: [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - NIH. Available at: [Link]

  • Multiple Roles of c-di-GMP Signaling in Bacterial Pathogenesis - PubMed. Available at: [Link]

  • c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PubMed Central. Available at: [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC - PubMed Central. Available at: [Link]

  • c-di-AMP modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation. Available at: [Link]

  • The World of Cyclic Dinucleotides in Bacterial Behavior - PMC - PubMed Central. Available at: [Link]

  • C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance | Microbiology Spectrum - ASM Journals. Available at: [Link]

  • Methods for Cyclic Di-GMP Detection - ResearchGate. Available at: [Link]

  • Cyclic di-AMP inhibits Listeria monocytogenes thymineless death during infection | mBio. Available at: [Link]

  • Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PubMed. Available at: [Link]

  • Co IP Protocol (Co-Immunoprecipitation) for analyzing protein-protein interactions. Available at: [Link]

  • A c-di-GMP binding effector controls cell size in a cyanobacterium | PNAS. Available at: [Link]

  • Mycoplasmal Pneumonia: Practice Essentials, Background, Pathophysiology. Available at: [Link]

  • Signaling by c-di-AMP. The synthesis and degradation of c-di-AMP is... - ResearchGate. Available at: [Link]

  • Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC. Available at: [Link]

  • Adaptation of Listeria monocytogenes to perturbation of c-di-AMP metabolism underpins its role in osmoadaptation and identifies. Available at: [Link]

  • Roles of Cyclic Diguanylate in the Regulation of Bacterial Pathogenesis - PMC - NIH. Available at: [Link]

  • The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - NIH. Available at: [Link]

  • What techniques are used to study protein-protein interactions? - Patsnap Synapse. Available at: [Link]

  • In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus | ACS Omega. Available at: [Link]

  • Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing). Available at: [Link]

  • The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression and Virulence in Streptococcus pyogenes - ResearchGate. Available at: [Link]

  • Pneumonia - Wikipedia. Available at: [Link]

  • Cyclic-di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions | bioRxiv. Available at: [Link]

  • Cyclic di-AMP inhibits Listeria monocytogenes thymineless death during infection - bioRxiv. Available at: [Link]

  • Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers. Available at: [Link]

  • Protein-Protein Interaction Detection: Methods and Analysis - PMC - NIH. Available at: [Link]

  • Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology - YouTube. Available at: [Link]

  • (PDF) c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - ResearchGate. Available at: [Link]

  • Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PubMed. Available at: [Link]

  • C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch - MDPI. Available at: [Link]

  • New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PubMed Central. Available at: [Link]

  • Mycoplasma pneumoniae and Its Role as a Human Pathogen - PMC - NIH. Available at: [Link]

  • Customizing CRISPR–Cas PAM specificity with protein language models - Scoop.it. Available at: [Link]

  • The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PubMed Central. Available at: [Link]

Sources

Foundational

c-di-IMP: The Synthetic Analog for Probing and Modulating Biofilm Pathways

The following technical guide details the role of cyclic di-inosine monophosphate (c-di-IMP) , specifically focusing on its function as a synthetic functional analog and chemical biology probe within the context of the b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of cyclic di-inosine monophosphate (c-di-IMP) , specifically focusing on its function as a synthetic functional analog and chemical biology probe within the context of the bacterial c-di-GMP signaling network.

Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

While cyclic di-GMP (c-di-GMP) is the ubiquitous "master regulator" of bacterial biofilm formation, cyclic di-IMP (c-di-IMP) serves a critical role as a synthetic structural probe and pharmacological tool . It is not a canonical second messenger found abundantly in nature; rather, it is used to dissect the molecular specificity of c-di-GMP receptors (riboswitches, PilZ domains, and transcription factors).

For drug development professionals, c-di-IMP provides essential Structure-Activity Relationship (SAR) data. By lacking the exocyclic amine group (N2) present in guanine, c-di-IMP allows researchers to determine which hydrogen bonds are essential for receptor activation versus mere binding. This distinction is vital for designing competitive inhibitors that bind high-affinity targets without triggering the biofilm phenotype.

Molecular Mechanism: The "Analog" Role

To understand the utility of c-di-IMP, one must contrast it with the natural ligand, c-di-GMP. The biological activity of c-di-IMP is defined by its ability to mimic the c-di-GMP macrocycle while presenting a modified hydrogen-bonding face.

Structural Divergence
  • c-di-GMP (Natural): Contains Guanine bases.[1][2][3] Key interaction points include the N7 (acceptor), O6 (acceptor), and the N2 exocyclic amine (donor) .

  • c-di-IMP (Synthetic/Probe): Contains Inosine bases.[3][4] It retains the N7 and O6 but lacks the N2 amine .

  • Significance: Receptors that strictly require the N2 amine for recognition will not bind c-di-IMP. Receptors that rely on the Hoogsteen face (N7/O6) or stacking interactions will often bind c-di-IMP with near-native affinity.

Receptor Promiscuity and Activation

c-di-IMP acts as a "molecular key" to test the lock mechanism of biofilm effectors.

Target ClassInteraction with c-di-IMPBiological Outcome
Class I Riboswitches (e.g., V. cholerae Vc2)High Affinity Binding (Kd ~10 pM)Agonist/Partial Agonist. The riboswitch tolerates the loss of the N2 amine, proving the interaction is driven by the Hoogsteen face and phosphate backbone.
Class II Riboswitches (e.g., C. acetobutylicum)Reduced/No Binding Null. These riboswitches strictly require the N2 amine for recognition, demonstrating high ligand specificity.
PilZ Domains (e.g., G. xylinus BcsA)Binding & Activation Agonist. c-di-IMP can activate Cellulose Synthase (BcsA) to produce biofilm matrix, though often with different kinetics than c-di-GMP.
Phosphodiesterases (e.g., VieA)Hydrolysis Substrate Substrate. Some promiscuous PDEs cleave c-di-IMP into 5'-pIpI, indicating the catalytic pocket is flexible.

Visualization: The Analog Interference Pathway

The following DOT diagram illustrates how c-di-IMP enters the c-di-GMP signaling pathway, competing for receptors and potentially decoupling binding from activation.

c_di_IMP_Pathway GTP GTP Pool DGC Diguanylate Cyclase (DGC) GTP->DGC Synthesis cdiGMP c-di-GMP (Natural Ligand) DGC->cdiGMP Receptor_Class1 Class I Riboswitch (e.g., Vc2) cdiGMP->Receptor_Class1 High Affinity Receptor_Class2 Class II Riboswitch (Strict Specificity) cdiGMP->Receptor_Class2 High Affinity PilZ PilZ Domain (BcsA) cdiGMP->PilZ Activates cdiIMP c-di-IMP (Synthetic Analog) cdiIMP->Receptor_Class1 Competes (Kd ~10pM) cdiIMP->Receptor_Class2 No Binding (Loss of N2 Interaction) cdiIMP->PilZ Weak/Partial Activation Biofilm Biofilm Formation (Matrix Synthesis) Receptor_Class1->Biofilm Receptor_Class2->Biofilm NoResponse No Activation (Pathway Silent) Receptor_Class2->NoResponse PilZ->Biofilm

Caption: c-di-IMP mimics c-di-GMP binding in Class I riboswitches and PilZ domains but fails to engage Class II riboswitches due to missing N2 amine contacts.

Experimental Protocols

These protocols are designed to validate the interaction of c-di-IMP with biofilm machinery.

Protocol A: Isothermal Titration Calorimetry (ITC) for Analog Specificity

Objective: Determine if a putative biofilm receptor (e.g., a Riboswitch or PilZ protein) can discriminate between c-di-GMP and c-di-IMP. Rationale: If


, the receptor does not recognize the guanine exocyclic amine. If 

, the amine is essential.

Workflow:

  • Ligand Preparation: Dissolve lyophilized c-di-IMP (Sodium Salt) in the exact buffer used for the protein (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

    • Note: c-di-IMP is available from specialized suppliers (e.g., Biolog, Cayman).

  • Protein/RNA Prep: Dialyze the purified receptor into the same buffer to minimize heat of dilution. Concentration: 20–50 µM in the cell.

  • Titration: Load c-di-IMP (300–500 µM) into the syringe.

  • Injection Profile: Perform 20 injections of 2 µL each at 25°C.

  • Data Analysis: Fit to a One-Set-of-Sites model.

    • Self-Validation Check: Run a positive control with c-di-GMP. The stoichiometry (N) should be identical (usually 1:1 or 1:2) for both ligands if binding occurs.

Protocol B: In Vitro Cellulose Synthase Activation Assay

Objective: Test if c-di-IMP acts as an agonist for biofilm matrix production. Target: Membrane fractions containing BcsA (Cellulose Synthase) from Gluconacetobacter xylinus or E. coli.

Workflow:

  • Membrane Isolation: Harvest cells, lyse via French press, and collect membranes via ultracentrifugation (100,000 x g). Resuspend in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EDTA).

  • Reaction Setup:

    • Substrate: UDP-[14C]Glucose (final conc. 100 µM).

    • Activator: Add c-di-IMP at varying concentrations (0.1 µM – 50 µM).

    • Control: Parallel reactions with c-di-GMP (Positive) and Buffer only (Negative).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 1% SDS.

  • Quantification: Filter reaction through glass fiber filters (traps insoluble cellulose). Wash with water/ethanol. Count radioactivity via liquid scintillation.

  • Interpretation:

    • If c-di-IMP counts > Background: It is an agonist .

    • If c-di-IMP counts = Background AND c-di-IMP inhibits c-di-GMP induced signal in a mixture: It is a competitive antagonist .

Data Summary: Binding Affinities

The following table summarizes literature values comparing c-di-GMP and c-di-IMP affinities, highlighting the discriminatory power of the analog.

Receptor TypeOrganismLigandKd (Dissociation Constant)Interaction Type
Class I Riboswitch V. cholerae (Vc2)c-di-GMP~10 pMNative
c-di-IMP ~20 pM Near-Native (Tolerated)
Class II Riboswitch C. acetobutylicumc-di-GMP~200 pMNative
c-di-IMP > 1 µM Rejected (Specificity)
PilZ Domain P. aeruginosa (Alg44)c-di-GMP~1.5 µMNative
c-di-IMP ~5.0 µM Weak Binding

References

  • Smith, K. D., et al. (2009). "Structural basis of c-di-GMP recognition by the Vc2 riboswitch." Nature Structural & Molecular Biology.

  • Sudarsan, N., et al. (2008). "Riboswitches in eubacteria identify the second messenger cyclic di-GMP."[5][6] Science.

  • Ross, P., et al. (1990). "The cyclic diguanylic acid regulatory system of cellulose synthesis in Acetobacter xylinum." Journal of Biological Chemistry.

  • Shanahan, C. A., et al. (2011). "Differential analog binding by two classes of c-di-GMP riboswitches." Journal of the American Chemical Society.

  • Libanova, R., et al. (2010). "The member of the cyclic di-nucleotide family bis-(3', 5')-cyclic dimeric inosine monophosphate exerts potent activity as mucosal adjuvant." Vaccine.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Solubilization of c-di-IMP Sodium Salt

Water vs. PBS Protocols for STING Activation Assays Abstract & Introduction Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) that functions as a potent agonist for the Stimulator of Int...

Author: BenchChem Technical Support Team. Date: February 2026

Water vs. PBS Protocols for STING Activation Assays

Abstract & Introduction

Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) that functions as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] Unlike its bacterial analogs (c-di-GMP, c-di-AMP), c-di-IMP is often utilized as a specific adjuvant to elicit Th1/Th2 immune responses.[1]

The Critical Challenge: While c-di-IMP is supplied as a sodium salt to enhance stability, this chemical form presents a specific solubility paradox. Researchers often attempt to dissolve the compound directly in Phosphate Buffered Saline (PBS) to mimic physiological conditions immediately.[1] This is a procedural error.

Direct dissolution of c-di-IMP sodium salt in PBS often leads to:

  • Incomplete Solubilization: "Cloudy" suspensions that fail filtration.

  • Inaccurate Dosing: Actual concentration in solution is lower than calculated.

  • Experimental Variability: Inconsistent STING activation data due to micro-precipitates.

This guide provides the definitive protocol for handling c-di-IMP, explaining the physicochemical reasons why water must be used for stock preparation before PBS is introduced for working solutions.

Chemical & Physical Properties

Table 1: Key Physicochemical Data for c-di-IMP Sodium Salt

PropertySpecification
Chemical Name c-di-IMP (Cyclic di-inosine monophosphate), sodium salt
Formula

Molecular Weight ~704.4 g/mol (Anhydrous basis; batch specific hydration varies)
Solubility (Water) High (Up to 50 mg/mL)
Solubility (PBS) Low/Kinetically Limited (Risk of precipitation > 1 mg/mL)
Appearance White to off-white crystalline solid
Stability Lyophilized: >1 year at -20°C; Solution: Use immediately or freeze
Solubility Analysis: Water vs. PBS[2]
The Mechanism of Failure in PBS

Why does a "sodium salt" struggle to dissolve in a "sodium buffer"?

  • Common Ion Effect: PBS contains a high concentration of sodium ions (~137 mM NaCl + 10 mM

    
    ).[1] When you add c-di-IMP (which dissociates into c-di-IMP
    
    
    
    and 2
    
    
    ), the existing high
    
    
    in the buffer shifts the equilibrium back toward the solid precipitate state, significantly lowering the solubility product (
    
    
    ) limit compared to pure water.[1]
  • Ionic Strength Competition: The hydration shells of the phosphate and chloride ions in PBS compete for water molecules, making it energetically more difficult to fully hydrate the large, hydrophobic purine rings of the c-di-IMP molecule.[1]

The Solution: The "Stock-Dilute" Strategy
  • Water (The Solvent): In endotoxin-free water, the sodium ions from the c-di-IMP dissociate freely.[1] The solubility can reach 50 mg/mL, creating a clear, stable stock.

  • PBS (The Vehicle): Once dissolved, the molecules are already hydrated.[1] Diluting this stock into PBS (e.g., 1:100 or 1:1000) bypasses the kinetic energy barrier of dissolving a crystal lattice, maintaining solubility at physiological pH.[1]

Validated Protocol: Preparation & Handling
Phase A: Preparation of Stock Solution (5 mg/mL)

Reagents:

  • c-di-IMP Sodium Salt (Lyophilized powder)[1]

  • Endotoxin-free (LAL-tested) Water (Grade: Cell Culture)[1][2]

Steps:

  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening to prevent condensation.

  • Centrifugation: Briefly spin the vial (10,000 x g for 30 sec) to pellet all powder to the bottom.

  • Calculation: Calculate volume based on the specific mass on the label (do not assume exactly 1 mg if the label says "1 mg pack"—residual mass varies).

    • Formula:

      
      [1]
      
  • Dissolution: Add the calculated volume of Water .

  • Agitation: Vortex moderately for 15-30 seconds. The solution should be perfectly clear.

    • QC Check: If particulates remain, warm to 37°C for 2-5 minutes and vortex again.

  • Aliquoting: Dispense into single-use aliquots (e.g., 10-50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
Phase B: Preparation of Working Solution (PBS)

Reagents:

  • c-di-IMP Stock Solution (from Phase A)

  • 1X PBS (pH 7.4, Sterile)

Steps:

  • Thaw: Thaw stock solution on ice.

  • Dilution: Add the stock solution dropwise to the PBS while vortexing gently.

    • Example: To make 1 mL of 50

      
       working solution:
      
      • Add 10

        
         of 5 mg/mL Stock to 990 
        
        
        
        of PBS.
  • Sterilization (Optional): If used for cell culture, pass the diluted working solution through a 0.22

    
     PES syringe filter.[1]
    
    • Note: Do not filter the concentrated stock; you may lose material due to hold-up volume.

Visualizations
Diagram 1: The Solubilization Workflow

This flowchart illustrates the critical decision point that prevents precipitation.

G Powder c-di-IMP (Lyophilized Powder) Solvent_Choice Solvent Choice Powder->Solvent_Choice Water Endotoxin-Free Water Solvent_Choice->Water Recommended PBS_Direct Direct PBS Addition Solvent_Choice->PBS_Direct NOT Recommended Stock Stable Stock Solution (5 - 50 mg/mL) Water->Stock Dissolves Instantly Precipitate Cloudy Suspension (Precipitation Risk) PBS_Direct->Precipitate Common Ion Effect Dilution Dilute into PBS (Working Conc.) Stock->Dilution Assay STING Assay (Cell Culture/In Vivo) Dilution->Assay Physiological pH

Caption: Workflow demonstrating the necessity of creating an aqueous stock before introducing physiological buffers.

Diagram 2: STING Signaling Pathway Context

Understanding where c-di-IMP acts helps justify the need for precise dosing.[1]

STING cdiIMP c-di-IMP (Agonist) STING STING Dimer (ER Membrane) cdiIMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P P-IRF3 (Nucleus) IRF3->IRF3_P Translocates IFNB Type I Interferon (IFN-beta) IRF3_P->IFNB Transcription

Caption: c-di-IMP binds directly to the STING dimer, triggering the TBK1-IRF3 cascade for Interferon production.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Cloudy Stock Solution Dissolved directly in PBS or high-salt buffer.[1]Discard. Do not attempt to filter; concentration will be unknown. Restart using pure water.
Particulates in Water Solution is cold or concentration is near limit (>50 mg/mL).[1]Warm to 37°C for 5 mins. Vortex. Ensure concentration is <20 mg/mL for ease of use.
Low Biological Activity Degradation due to freeze-thaw or pH instability.[1]Use single-use aliquots. Verify pH of final working solution is 7.0–7.5.
References
  • Biolog Life Science Institute. c-diIMP (Cat. No. C 105) Technical Data. Available at: [Link][1]

  • InvivoGen. Cyclic dinucleotides (CDNs) - STING Agonists Review. Available at: [Link][1]

  • Cold Spring Harbor Protocols. Phosphate-Buffered Saline (PBS) Recipe and Properties.[1] Available at: [Link][1]

Sources

Application

High-Performance Intranasal Vaccination using c-di-IMP Adjuvant

Application Note & Protocol Guide Introduction: The Mucosal Advantage Parenteral vaccinations (IM/SC) are excellent at inducing systemic IgG but often fail to establish protective immunity at the primary site of pathogen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Mucosal Advantage

Parenteral vaccinations (IM/SC) are excellent at inducing systemic IgG but often fail to establish protective immunity at the primary site of pathogen entry: the mucosa. Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) adjuvant designed to bridge this gap.

Unlike alum or oil-in-water emulsions, c-di-IMP acts as a potent STING (Stimulator of Interferon Genes) agonist . It mimics bacterial secondary messengers, triggering a rapid Type I Interferon response and inducing a balanced Th1/Th2/Th17 immune profile with robust secretory IgA (sIgA) production in the respiratory tract.

Key Applications:

  • Respiratory viral vaccines (Influenza, RSV, Coronaviruses).

  • Bacterial mucosal vaccines (Pertussis, Pneumococcal).

  • Overcoming tolerance in protein subunit vaccines.

Mechanism of Action: The STING Pathway

c-di-IMP functions by binding to the STING adaptor protein in the endoplasmic reticulum. This binding induces a conformational change that recruits TBK1, leading to the phosphorylation of IRF3 and NF-κB.[1] These transcription factors translocate to the nucleus, driving the expression of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines essential for dendritic cell (DC) maturation.

Figure 1: c-di-IMP Signaling Cascade

Caption: c-di-IMP binds STING, triggering TBK1/IRF3 signaling to induce Type I IFNs and mucosal immunity.

Material Preparation & Formulation
3.1 Reagent Preparation

c-di-IMP is generally supplied as a lyophilized sodium salt. It is hygroscopic and must be handled with care to ensure accurate dosing.

  • Stock Solution (5 mg/mL):

    • Centrifuge the vial containing lyophilized c-di-IMP to pellet the powder.

    • Add endotoxin-free water (NOT PBS) to the vial. Note: CDNs are most stable and soluble in water for stock storage. High salt concentrations (PBS) can sometimes cause precipitation at high concentrations.

    • Vortex gently until completely dissolved.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 6-12 months).

3.2 Vaccine Formulation (Working Solution)

Prepare the vaccine mix fresh on the day of immunization.

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Adjuvant Dose: 5–10 µg per mouse (standard C57BL/6 or BALB/c).

  • Antigen Dose: Typically 10–30 µg per mouse (dependent on antigen immunogenicity).

Table 1: Formulation for 10 Mice (plus 10% overage)

Component Stock Conc. Final Dose/Mouse Vol. per Mouse Total Vol.[2][3] (11x)
Antigen 2 mg/mL 20 µg 10 µL 110 µL
c-di-IMP 5 mg/mL 10 µg 2 µL 22 µL
PBS 1X N/A 8 µL 88 µL

| Total | - | - | 20 µL | 220 µL |

Intranasal Vaccination Protocol
4.1 Critical Parameter: Volume vs. Deposition

The volume administered dictates where the vaccine lands. You must choose your target tissue.

  • Target: Nasal Cavity (NALT): Use 10–15 µL total (5–7.5 µL/nostril). This restricts the antigen to the upper respiratory tract (URT).

  • Target: Lungs (Pulmonary): Use 20–30 µL total (10–15 µL/nostril). This volume overcomes the nasal hold-up and drains into the lungs.

4.2 Step-by-Step Administration (Mouse)
  • Anesthesia:

    • Use Isoflurane (3-4% induction, maintain until breathing slows slightly).

    • Caution: Do not over-anesthetize. The mouse must have a swallowing reflex to aspirate the liquid into the lungs (if lung targeting) or breathe it in; however, if they are too awake, they will sneeze it out.

    • Ideal State: Mouse is limp but breathing rhythmically; recovers in <1 minute.

  • Positioning:

    • Hold the mouse in a supine position (belly up) or hold the scruff so the head is tilted back at a 45° angle.

  • Instillation:

    • Use a P20 pipette with a fine tip.

    • Place the droplet gently at the opening of one nostril. Do not insert the tip into the nose (this causes trauma and sneezing).

    • Allow the mouse to inhale the droplet naturally.

    • Wait 15–30 seconds for breathing to normalize.

    • Repeat for the second nostril.

  • Post-Procedure:

    • Keep the mouse in a supine/upright position for 1 minute to ensure deposition.

    • Return to cage only when fully ambulatory.

Immunogenicity Assessment

To validate the mucosal adjuvant effect of c-di-IMP, you must assess Secretory IgA (sIgA) in the mucosa, not just serum IgG.

5.1 Nasal Wash (NAL) Collection

Perform at sacrifice (Day 28+).

  • Euthanize the mouse.

  • Expose the trachea surgically.

  • Insert a catheter (PE20 tubing) into the trachea pointing upward (towards the head).

  • Tie the trachea around the tube with a suture to prevent leakage.

  • Flushing: Inject 0.5 mL of sterile PBS + Protease Inhibitors.

  • Collect the fluid exiting the nostrils into a microcentrifuge tube.

  • Store: -80°C immediately.

5.2 Bronchoalveolar Lavage (BAL) Collection

For lung-targeted formulations.

  • Insert catheter into trachea pointing downward (towards lungs).

  • Inject 0.8 mL PBS.

  • Gently massage the chest.

  • Withdraw the fluid (recovery should be ~0.6 mL).

Experimental Workflow Validation

Figure 2: Typical Immunization Schedule

Caption: Standard prime-boost regimen. Sacrifice 2 weeks post-final boost for peak titers.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Mouse sneezes immediately Anesthesia too light or pipette tip inserted too deep.Increase isoflurane time slightly. Apply droplet outside the nostril.
Low IgA titers Sample degradation or poor collection.Use Protease Inhibitors in NAL buffer. Ensure NAL fluid actually flows through the nose.
High variation between mice Inconsistent dosing volume.Standardize anesthesia depth. If mouse swallows (gulps), the dose went to the stomach (tolerance).
Precipitation in vial c-di-IMP mixed with high salt or Calcium.Dissolve stock in water.[4][5] Use PBS only for final working solution.
References
  • Libanova, R., et al. (2010). "The member of the cyclic dinucleotide family c-di-IMP exerts potent adjuvant effects on the mucosal and systemic immune responses." Vaccine, 28(10), 2249-2258.

  • Ebensen, T., et al. (2011). "Bis-(3',5')-cyclic dimeric adenosine monophosphate: strong Th1/Th2/Th17 promoting mucosal adjuvant." Vaccine, 29(32), 5210-5220.

  • Ebensen, T., et al. (2021). "c-di-AMP as a Mucosal Adjuvant for Influenza Vaccines." Frontiers in Immunology, 12, 693750.

  • Southam, D.S., et al. (2002). "Distribution of intranasal instillations in mice: effects of volume, time, body position, and anesthesia." American Journal of Physiology-Lung Cellular and Molecular Physiology, 282(4), L833-L839.

Sources

Method

Protocol: Preparation and Handling of c-di-IMP Stock Solutions for Immunological Research

Abstract & Introduction Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) analog structurally related to the bacterial second messengers c-di-GMP and c-di-AMP.[1][2][3] In immunological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) analog structurally related to the bacterial second messengers c-di-GMP and c-di-AMP.[1][2][3] In immunological research, c-di-IMP functions as a STING (Stimulator of Interferon Genes) agonist .[1][2][3] Upon binding to the STING dimer in the endoplasmic reticulum, it triggers a signaling cascade involving TBK1 and IRF3, ultimately inducing the expression of Type I interferons (IFN-


/

) and pro-inflammatory cytokines.[4][5][6][7]

While less potent than the mammalian ligand 2'3'-cGAMP, c-di-IMP exhibits distinct adjuvant properties, particularly in mucosal vaccination contexts.[1][3] Accurate preparation of c-di-IMP stock solutions is critical because endotoxin contamination (LPS) in the solvent can mimic STING activation via TLR4, leading to false-positive results in immunomodulation assays.[1][2][3]

This guide details the preparation of a sterile, endotoxin-free c-di-IMP stock solution, ensuring stability and biological reproducibility.

Physicochemical Properties

Before preparation, verify the specific salt form on your product label, as this alters the Molecular Weight (MW) and required mass for molarity calculations.

PropertySpecificationNotes
Chemical Name Cyclic di-inosine monophosphateSynonyms: c-di-IMP, c-diIMP
Formula (Free Acid)

MW

660.4 g/mol
Formula (Sodium Salt)

MW

704.3 g/mol (Common commercial form)
Solubility Water, PBS (up to 50 mg/mL)Highly soluble in aqueous buffers

249 nmUsed for concentration verification
Stability Lyophilized: >1 year at -20°CSolution: ~6 months at -20°C

Materials & Reagents

Reagents
  • c-di-IMP (Lyophilized): High purity (>95%), typically supplied as a sodium salt.[1][2][3][8][9]

  • Solvent: Endotoxin-Free Water (Water for Injection or WFI).[1][2][3]

    • Critical: Do not use standard DEPC-treated water or autoclaved Milli-Q water unless validated for endotoxins (<0.005 EU/mL), as LPS traces will confound STING activation data.[1][2][3]

  • Vehicle Control: The same Endotoxin-Free Water used for solvation.[3]

Equipment
  • Microcentrifuge: To pellet lyophilized powder before opening.[3]

  • Vortex Mixer: For solubilization.[3][10]

  • Sterile Syringe Filters: 0.22 µm PES (Polyethersulfone) or PVDF (low protein binding).[1][2][3]

  • UV Spectrophotometer (NanoDrop): Optional, for QC.[1][2]

Protocol: Stock Solution Preparation (Typical 1 mg/mL or 1 mM)

Step 1: Handling the Lyophilized Powder

Cyclic dinucleotides are hygroscopic and often lyophilized in small quantities (e.g., 1 mg). The powder may be dispersed on the vial walls or cap during transit.

  • Centrifuge the product vial at 10,000 x g for 2 minutes to pellet all material to the bottom.

  • Clean the septum/cap with 70% ethanol before opening.[3]

Step 2: Calculation & Solvation

Decide on a target concentration.[3][11] A 1 mg/mL stock is standard for mass-based dosing, while 1 mM is preferred for mechanistic studies.[2][3]

  • Scenario A: Preparing 1 mg/mL (Mass/Volume)

    • Add 1.0 mL of Endotoxin-Free Water directly to a vial containing 1 mg of c-di-IMP.[1][2][3][12]

  • Scenario B: Preparing 1 mM (Molar)

    • Use the formula:

      
      [1][2]
      
    • Where

      
       is volume (L), 
      
      
      
      is mass (g),
      
      
      is molecular weight ( g/mol ), and
      
      
      is concentration (M).[1][2]
    • Example: For 1 mg (

      
       g) of c-di-IMP Sodium Salt (MW 704.3  g/mol ):
      
      
      
      
      [1][2][3]
    • Add 1.42 mL of water to the 1 mg vial.

Action: Add the calculated volume of Endotoxin-Free Water. Vortex gently for 15–30 seconds until the solution is clear.

Step 3: Sterilization

Do not autoclave the solution, as high heat may degrade the cyclic phosphodiester bonds.

  • Draw the solution into a sterile syringe.[3]

  • Pass through a 0.22 µm PES filter into a sterile, low-binding microcentrifuge tube.

  • Note: If the volume is very small (<500 µL), spin-column filters are preferred to minimize dead-volume loss.[1][2][3]

Step 4: Aliquoting & Storage

Repeated freeze-thaw cycles can degrade c-di-IMP and alter its signaling potency.[1][2][3]

  • Prepare single-use aliquots (e.g., 20–50 µL).

  • Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

  • Label clearly with Date, Concentration, and Solvent.

Workflow Diagram

StockPrep Start Lyophilized c-di-IMP (Hygroscopic) Spin Centrifuge 10,000xg, 2 min Start->Spin Solvate Add Endotoxin-Free Water (Vortex gently) Spin->Solvate Filter Sterile Filter (0.22 µm PES) Solvate->Filter Aliquot Aliquot (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C (Stable 6-12 mo) Aliquot->Store

Figure 1: Step-by-step workflow for the aseptic preparation of c-di-IMP stock solutions.

Biological Context: The STING Pathway

Understanding the mechanism is vital for experimental design. c-di-IMP mimics bacterial CDNs, binding to STING (TMEM173).[1][2][3] This induces a conformational change that recruits TBK1, phosphorylating IRF3, which translocates to the nucleus to drive interferon transcription.[4][5]

STINGPathway cdiIMP c-di-IMP (Agonist) STING STING Dimer (ER Membrane) cdiIMP->STING Binds TBK1 TBK1 (Recruitment) STING->TBK1 Activates IRF3 IRF3 (Phosphorylation) TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates IFN Type I IFNs (Transcription) Nucleus->IFN Induces Expression

Figure 2: Signal transduction pathway activated by c-di-IMP leading to Type I Interferon production.[1][2][3]

Dilution for Cell Culture

Typical working concentrations for c-di-IMP in cell culture range from 1 µg/mL to 50 µg/mL (approx.[1][2][3] 1.5 µM to 75 µM).[2][3]

Example Calculation: To treat 2 mL of media at 10 µg/mL using a 1 mg/mL stock:


[1][2]
Final Conc.Volume of MediaVolume of 1 mg/mL Stock
1 µg/mL 1 mL1 µL
10 µg/mL 1 mL10 µL
50 µg/mL 1 mL50 µL

Important: Always include a vehicle control well (media + equivalent volume of endotoxin-free water) to normalize baseline immune activation.[1][2][3]

Quality Control & Troubleshooting

  • Precipitation: If precipitate forms upon thawing, warm the tube to 37°C for 5 minutes and vortex. If it persists, the stock may have degraded or evaporated.

  • Concentration Check: Measure absorbance at 249 nm .

    • Molar Extinction Coefficient (

      
      ): ~21,600 
      
      
      
      (pH 7.0).[1][2][3][10][9]
    • Use the Beer-Lambert Law:

      
      .[3]
      
  • Endotoxin Contamination: If untreated cells show high IFN background, test your water source using a LAL (Limulus Amebocyte Lysate) assay.[1][2]

References

  • Biolog Life Science Institute. c-diIMP (Cat.[2][3][10] No. C 105) Product Datasheet. Retrieved from [Link]

  • Libanova, R., et al. (2010). "The member of the cyclic di-nucleotide family bis-(3', 5')-cyclic dimeric inosine monophosphate exerts potent activity as mucosal adjuvant."[1][2][10] Vaccine, 28(10), 2249-2258.[1][2][3][10] [Link]

  • InvivoGen. Cyclic Dinucleotides (CDNs) - STING Agonists.[1][2][3][6] Retrieved from [Link][1][2][3]

  • Barber, G. N. (2015). "STING: infection, inflammation and cancer." Nature Reviews Immunology, 15(12), 760-770.[1][2][3] [Link][1][2][3]

Sources

Application

Application Note: c-di-IMP Sodium Salt as a Mucosal and Systemic Adjuvant in Murine Models

Executive Summary Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Unlike traditional alum adjuvants that pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Unlike traditional alum adjuvants that primarily elicit Th2 responses, c-di-IMP induces a balanced Th1/Th2 profile and robust mucosal immunity (IgA) when administered intranasally. This application note provides a standardized protocol for using c-di-IMP sodium salt as an adjuvant in murine models, focusing on dosage optimization, formulation stability, and mechanistic validation.

Mechanism of Action: The STING Pathway

The adjuvanticity of c-di-IMP relies on its ability to mimic bacterial second messengers, binding directly to the STING dimer in the endoplasmic reticulum. This binding event triggers a conformational change that recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the induction of NF-κB.[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by c-di-IMP, resulting in the production of Type I Interferons and pro-inflammatory cytokines essential for dendritic cell (DC) maturation.

STING_Pathway c_di_IMP c-di-IMP (Adjuvant) STING STING (ER Adaptor) c_di_IMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits NFkB NF-κB STING->NFkB Activates IRF3 IRF3 (Phosphorylated) TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates NFkB->Nucleus Translocates Type1_IFN Type I IFNs (IFN-β, IFN-α) Nucleus->Type1_IFN Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF) Nucleus->Cytokines Transcription Immune_Resp Enhanced Antigen Presentation (DC Maturation) Type1_IFN->Immune_Resp Promotes Cytokines->Immune_Resp

Figure 1: c-di-IMP signaling mechanism via the STING-TBK1-IRF3 axis.

Material Preparation and Handling[2][3][4][5][6][7]

Solubility and Storage

c-di-IMP is typically supplied as a lyophilized sodium salt to enhance water solubility.

  • Solubility: Soluble in endotoxin-free water or PBS up to 50 mg/mL.

  • Stock Solution: Prepare a high-concentration stock (e.g., 5 mg/mL) in sterile, endotoxin-free water.

  • Storage: Aliquot stock solution into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is generally >6 months at -20°C.

Quality Control

Ensure the preparation is free of LPS (endotoxin), as LPS can confound results by activating TLR4. Use LAL assays to verify endotoxin levels are <0.1 EU/µg of adjuvant.

Dosage Guidelines for Murine Studies

The optimal dose of c-di-IMP depends heavily on the route of administration. Mucosal routes (Intranasal) generally require lower volumes but precise mass delivery to avoid swallowing/lung aspiration issues.

Table 1: Recommended Dosage Ranges (C57BL/6 or BALB/c Mice)
Route of AdministrationDose Range (µ g/mouse )Optimal Starting DoseVolume (µL)VehicleKey Considerations
Intranasal (IN) 1 – 10 µg5 - 7.5 µg 10 - 30 µLPBS / WaterAdminister 5-15 µL per nostril. Anesthetize mice lightly (Isoflurane).
Subcutaneous (SC) 5 – 20 µg10 µg 50 - 100 µLPBSInject at the tail base or flank. Good for systemic IgG induction.[2]
Intramuscular (IM) 5 – 20 µg10 µg 30 - 50 µLPBSInject into the quadriceps. Standard route for many vaccines.
Intraperitoneal (IP) 10 – 50 µg20 µg 100 - 200 µLPBSLess common for adjuvants; risk of rapid clearance.

Expert Insight: For mucosal adjuvant studies, 5-10 µg administered intranasally is the gold standard. Doses higher than 20 µg via IN route do not significantly increase IgA titers and may induce transient weight loss due to excessive cytokine release (cytokine storm).

Experimental Protocol: Mucosal Vaccination Workflow

This protocol outlines the preparation and administration of an antigen (e.g., Ovalbumin or viral subunit) adjuvanted with c-di-IMP for intranasal delivery.[3]

Reagent Preparation (Per Mouse)
  • Antigen: Prepare 10-20 µg of antigen in PBS.

  • Adjuvant: Thaw c-di-IMP stock. Dilute to reach 5 µg per dose.

  • Mixing: Combine Antigen and Adjuvant in a sterile tube. Adjust final volume to 20 µL with sterile PBS.

    • Example: 5 µL Antigen (2 mg/mL stock) + 1 µL c-di-IMP (5 mg/mL stock) + 14 µL PBS = 20 µL total.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for potential electrostatic interactions (though c-di-IMP does not "absorb" like Alum, close proximity is beneficial).

Immunization Schedule

A prime-boost strategy is critical for robust antibody responses.

Immunization_Schedule Day0 Day 0 PRIME (Antigen + 5µg c-di-IMP) Day14 Day 14 BOOST 1 (Antigen + 5µg c-di-IMP) Day0->Day14 2 Weeks Day28 Day 28 BOOST 2 (Optional) Day14->Day28 2 Weeks Day35 Day 35-42 SAMPLE COLLECTION (Serum, BALF, Spleen) Day28->Day35 1-2 Weeks

Figure 2: Standard Prime-Boost Immunization Timeline.

Administration Steps (Intranasal)
  • Anesthesia: Place mouse in an induction chamber with 3-4% Isoflurane.

  • Positioning: Hold the mouse in a supine position (belly up), head slightly elevated.

  • Instillation: Using a P20 pipette, slowly deposit 10 µL of the vaccine formulation onto the nostrils (5 µL per nostril).

  • Inhalation: Allow the mouse to naturally inhale the droplet. Do not force liquid into the nose.

  • Recovery: Monitor breathing until the mouse regains consciousness (usually <1 min).

Expected Outcomes & Data Analysis

When using 5-10 µg c-di-IMP IN, researchers should expect:

  • Serum IgG: High titers of antigen-specific IgG (comparable to systemic Alum).

  • Mucosal IgA: Significant induction of secretory IgA in Bronchoalveolar Lavage Fluid (BALF) and nasal washes (Alum typically fails here).

  • Cellular Immunity:

    • Th1 Skewing: Increased IFN-γ production by splenocytes upon restimulation.[4]

    • Th17 Response: Moderate IL-17 production, crucial for mucosal defense against extracellular bacteria.

Data Reporting Table (Template)
ReadoutSample TypeAssayExpected Result (c-di-IMP vs. Antigen Alone)
Systemic Humoral SerumELISA (IgG1, IgG2c)> 100-fold increase in titers
Mucosal Humoral BALF / Nasal WashELISA (IgA)Significant detection (vs. undetectable)
T-Cell Response SplenocytesELISpot / Flow CytometryHigh IFN-γ+ CD4+ / CD8+ T cells

Troubleshooting & Optimization

  • Aggregation: If the antigen is positively charged, mixing with anionic c-di-IMP may cause precipitation. Solution: Check pH and ionic strength; mix rapidly; verify solution clarity before administration.

  • Inconsistent IgA: Often due to "swallowing" the dose rather than inhalation. Solution: Ensure anesthesia is deep enough to prevent immediate sneezing but light enough to maintain regular breathing. Administer smaller volumes (5 µL) more slowly.

  • Toxicity: If mice lose >15% weight, reduce dose to 1-2 µg. c-di-IMP is potent; less is often more.

References

  • Libanova, R. et al. (2010). "The member of the cyclic di-nucleotide family c-di-GMP exerts potent mucosal adjuvant activity."[5] Vaccine. Link

  • Ebensen, T. et al. (2011). "Bis-(3',5')-cyclic dimeric adenosine monophosphate: strong Th1/Th2/Th17 promoting mucosal adjuvant." Vaccine. Link

  • Burdette, D. L. et al. (2011). "STING is a direct cyclic dinucleotide sensor that activates innate immunity."[1][6] Nature.[7] Link

  • Madhun, A. S. et al. (2011). "Intranasal c-di-GMP-adjuvanted plant-derived H5N1 influenza vaccine induces robust mucosal and systemic immune responses in mice." Vaccine. Link

  • Cayman Chemical. "Cyclic di-IMP (sodium salt) Product Information." Link

Sources

Technical Notes & Optimization

Troubleshooting

c-di-IMP sodium salt aggregation issues in buffer

Welcome to the technical support guide for c-di-IMP sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during its...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for c-di-IMP sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during its experimental use. As a synthetic second messenger analogous to endogenous cyclic dinucleotides like c-di-AMP and c-di-GMP, c-di-IMP is a critical tool for studying innate immunity and STING pathway activation.[1] However, its physicochemical properties can sometimes lead to aggregation in aqueous buffers, compromising experimental results.

This guide provides in-depth, field-proven insights to ensure the reliable and effective use of c-di-IMP sodium salt in your research.

Troubleshooting Guide: Resolving c-di-IMP Aggregation

This section is for users who are actively experiencing issues with c-di-IMP sodium salt precipitation or solution cloudiness.

Q1: I've observed a precipitate or cloudiness in my c-di-IMP sodium salt solution. What is happening and how can I fix it?

A: The phenomenon you are observing is likely the aggregation of c-di-IMP sodium salt. This is a common issue with cyclic dinucleotides and other charged molecules under suboptimal buffer conditions. Aggregation removes the molecule from the solution, leading to an inaccurate effective concentration and a loss of biological activity.

The primary drivers of aggregation for a molecule like c-di-IMP, which contains two phosphate groups and purine rings, are intermolecular interactions. These can be influenced by several factors in your experimental setup.

Root Causes of Aggregation:

  • pH and Protonation State: The two phosphate groups on c-di-IMP carry negative charges at physiological pH. If the buffer pH is too acidic, these phosphates can become protonated, reducing electrostatic repulsion between molecules and allowing them to aggregate through other forces like hydrogen bonding and hydrophobic stacking of the inosine rings.

  • Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) present in some buffers or media can act as ionic bridges between the negatively charged phosphate groups of different c-di-IMP molecules, directly causing them to precipitate out of solution.

  • High Concentration: Exceeding the solubility limit in a specific buffer will inevitably lead to precipitation. While highly soluble in pure water (up to 50 mg/mL), its solubility can be significantly lower in buffers containing salts or other additives.[1]

  • Ionic Strength: Very high salt concentrations can disrupt the hydration shell around the molecule, promoting aggregation through a "salting-out" effect.

  • Improper Dissolution: Adding the entire volume of buffer to the lyophilized powder at once can create localized high concentrations that immediately aggregate before the bulk solution can solvate it.

Troubleshooting Workflow

If you encounter aggregation, follow this logical workflow to diagnose and resolve the issue.

G start Start: Aggregation Observed (Precipitate/Cloudiness) check_buffer Step 1: Review Buffer Composition start->check_buffer divalent_cations Are divalent cations (Mg²⁺, Ca²⁺) present? check_buffer->divalent_cations Analyze remove_cations Action: Prepare fresh buffer without divalent cations or add a chelator (e.g., EDTA). divalent_cations->remove_cations Yes check_ph Step 2: Check Buffer pH divalent_cations->check_ph No rescue_protocol Step 4: Attempt to Rescue Solution (See Protocol Below) remove_cations->rescue_protocol ph_low Is pH < 7.0? check_ph->ph_low Analyze adjust_ph Action: Prepare fresh solution in a buffer with pH 7.5-8.5 (e.g., Tris, HEPES). ph_low->adjust_ph Yes check_conc Step 3: Verify Concentration ph_low->check_conc No adjust_ph->rescue_protocol conc_high Is concentration near the suspected solubility limit? check_conc->conc_high Analyze dilute Action: Prepare a more dilute stock solution and adjust working concentration. conc_high->dilute Yes conc_high->rescue_protocol No dilute->rescue_protocol success Success: Solution is Clear rescue_protocol->success If successful fail Failure: Aggregation Persists (Discard and prepare fresh) rescue_protocol->fail If unsuccessful

Caption: Troubleshooting Workflow for c-di-IMP Aggregation.

Experimental Protocol: How to Rescue an Aggregated Solution

This protocol should be attempted after addressing the likely root cause (e.g., incorrect buffer).

  • Gentle Warming: Place the vial containing the aggregated solution in a 37°C water bath for 5-10 minutes. Swirl gently. For some molecules, a slight increase in temperature can enhance solubility.[2] Do not overheat, as this can risk chemical degradation.

  • Bath Sonication: If warming is ineffective, place the vial in a bath sonicator for 2-5 minutes. The ultrasonic waves can help break apart intermolecular bonds and force the aggregates back into solution.[2] Avoid using a probe sonicator, which can generate excessive localized heat.

  • pH Adjustment: If you suspect the pH is too low, add a very small volume (e.g., 1-2 µL) of a dilute base like 0.1 M NaOH or Tris base to your solution and vortex. Check the pH to ensure it is within the optimal range (7.5-8.5).

  • High-Speed Centrifugation: As a final resort to clarify your solution for an experiment, centrifuge the sample at high speed (>10,000 x g) for 15 minutes to pellet the aggregates.[2]

    • Crucial Next Step: Carefully collect the supernatant. You must re-quantify the concentration of c-di-IMP in this supernatant (e.g., using UV spectroscopy at λmax ~249 nm) before use, as the effective concentration will be lower than intended.[1]

Frequently Asked Questions (FAQs)

Proactively addressing these common questions can prevent aggregation issues before they arise.

Q2: What is the ideal buffer for dissolving and working with c-di-IMP sodium salt?

A: The optimal buffer choice is critical for maintaining the solubility and stability of c-di-IMP.

For initial stock solution preparation, the best practice is to dissolve the lyophilized powder in nuclease-free, high-purity water . c-di-IMP sodium salt is highly soluble in water, reaching concentrations up to 50 mg/mL.[1] For experimental buffers, the choice depends on the biological system, but certain parameters are key.

ParameterRecommendationRationale
Buffer System Tris-HCl, HEPESThese are common biological buffers. Tris buffers have been shown to be favorable for the stability of related nicotinamide dinucleotides compared to phosphate.[3][4]
pH 7.5 - 8.5In this range, the phosphate groups are fully deprotonated and negatively charged, maximizing electrostatic repulsion and preventing aggregation.[5]
Divalent Cations Avoid (or add EDTA)Buffers like PBS or cell culture media often contain Mg²⁺ and Ca²⁺, which can directly cause precipitation. If their presence is unavoidable, including a chelating agent like EDTA can mitigate this effect.
Ionic Strength 50-150 mM (e.g., NaCl)While some salt is necessary to mimic physiological conditions, excessively high concentrations should be avoided to prevent "salting out".[6]
Q3: How should I properly dissolve and store c-di-IMP sodium salt?

A: Proper technique during initial solubilization and storage is essential for preventing aggregation and ensuring long-term stability.

Protocol for Solubilization of c-di-IMP Sodium Salt
  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the powder.

  • Initial Solvation: Add a small amount (e.g., 25-50%) of your chosen solvent (preferably nuclease-free water) to the vial.

  • Vortex: Cap the vial tightly and vortex for 30-60 seconds to ensure the powder is fully wetted and dissolved.

  • Final Volume: Add the remaining solvent to reach your target concentration and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

Storage Recommendations
  • Solid Form: As a lyophilized powder, c-di-IMP sodium salt is stable for years when stored at -20°C.[1]

  • Stock Solutions: It is highly recommended to prepare high-concentration stock solutions (e.g., 1-10 mg/mL in water), aliquot them into single-use volumes, and store them at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce ice crystal formation that may promote aggregation and degradation. Single-use aliquots are the best practice.

  • Aqueous Solutions: For related cyclic dinucleotides, it is not recommended to store aqueous solutions for more than one day at 4°C.[7] For maximum reproducibility, use freshly prepared or freshly thawed solutions for your experiments.

Q4: What is the role of c-di-IMP in the STING pathway?

A: Understanding the biological context of c-di-IMP helps in designing experiments. c-di-IMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.

STING_Pathway cdiIMP c-di-IMP (in cytoplasm) STING STING (ER Membrane) cdiIMP->STING Binds & Activates Translocation Translocation to Golgi Apparatus STING->Translocation Conformational Change TBK1 TBK1 Recruitment & Phosphorylation Translocation->TBK1 TBK1->STING P IRF3 IRF3 Phosphorylation TBK1->IRF3 P Dimerization IRF3 Dimerization & Nuclear Translocation IRF3->Dimerization IFN Type I Interferon (IFN-β) Gene Transcription Dimerization->IFN

Caption: Simplified c-di-IMP STING Activation Pathway.

When c-di-IMP enters the cytoplasm, it binds directly to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, causing it to translocate to the Golgi apparatus. There, it recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of genes for type I interferons and other inflammatory cytokines, mounting an antiviral or antitumor immune response.

References
  • DISODIUM INOSINATE. Ataman Kimya. [Link]

  • DISODIUM SALT. Ataman Kimya. [Link]

  • c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile. PubMed Central, NIH. [Link]

  • Disodium 5'-inosinate | C10H11N4Na2O8P. PubChem, NIH. [Link]

  • How Can I Overcome Aggregation Issues in the Purification of a 30 kDa Protein?. ResearchGate. [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. [Link]

  • The Effect of Buffers on Nicotinamide Adenine Dinucleotide Hydrolysis. ResearchGate. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

Sources

Optimization

Technical Support Center: High-Dose c-di-IMP Applications

Status: Operational | Ticket Priority: Critical | Topic: Toxicity Mitigation Welcome to the Advanced Application Support Portal. Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: Critical | Topic: Toxicity Mitigation

Welcome to the Advanced Application Support Portal.

Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High-Dose Toxicity in c-di-IMP (STING Agonist) Workflows

If you are accessing this guide, you are likely observing unexpected mortality, vascular collapse, or paradoxical T-cell loss in your preclinical models using c-di-IMP (cyclic di-inosine monophosphate).

In high-dose applications, c-di-IMP ceases to be merely an immunostimulant and acts as a systemic toxin. This guide does not offer generic advice; it provides the specific corrective protocols to decouple efficacy from toxicity.

Module 1: The Diagnostic Triage

"Is this Cytokine Storm or T-Cell Exhaustion?"

Before altering your dose, you must understand the mechanism of failure. High concentrations of STING agonists like c-di-IMP trigger a bifurcation in signaling. You are likely hitting the "Apoptotic Threshold" —a specific concentration where STING signaling switches from immunogenic (IFN-β production) to cytotoxic (T-cell death).

The Mechanism of Toxicity

Unlike TLR agonists, STING activation in T-cells is a double-edged sword.

  • The Goal (Efficacy): Activation of the TBK1-IRF3 axis in Dendritic Cells (DCs) to produce Type I Interferons.

  • The Failure Mode (Toxicity):

    • Systemic Leakage: Free c-di-IMP is a small, hydrophilic molecule (<700 Da). Upon injection, it rapidly diffuses into the bloodstream, causing systemic vascular leakage (TNF-α mediated).

    • T-Cell Suicide: High intracellular concentrations of c-di-IMP in T-cells activate a non-canonical IRF3-dependent apoptotic pathway. You are essentially killing the effector cells you are trying to stimulate.

Visualizing the Signaling Bifurcation

The following diagram illustrates where your experiment is likely going wrong.

STING_Toxicity_Pathway cdiIMP High Dose c-di-IMP STING STING Activation (ER Membrane) cdiIMP->STING TBK1 TBK1 Phosphorylation STING->TBK1 NFkB NF-κB Hyperactivation STING->NFkB Systemic Spillover TCell_IRF3 IRF3-Bax Interaction (Mitochondria) STING->TCell_IRF3 High Intracellular Load (T-Cells) IRF3_nuc IRF3 Nuclear Translocation TBK1->IRF3_nuc IFN Type I Interferons (Therapeutic Efficacy) IRF3_nuc->IFN Storm Cytokine Storm (TNF-α, IL-6) Vascular Collapse NFkB->Storm Apoptosis T-Cell Apoptosis (Immune Ablation) TCell_IRF3->Apoptosis

Caption: Fig 1. The "Apoptotic Threshold." Excess c-di-IMP triggers T-cell death via IRF3-Bax interaction and systemic cytokine storm via NF-κB, overriding the therapeutic IFN response.

Module 2: Formulation Strategy (The Fix)

Status: Recommended Protocol

The Problem: Free c-di-IMP has poor pharmacokinetics. It clears too fast to be effective and peaks too high to be safe. The Solution: Encapsulation in Lipid Nanoparticles (LNPs).

LNPs do not just "carry" the drug; they alter its biodistribution. By using ionizable lipids, you ensure the c-di-IMP is taken up preferentially by Antigen Presenting Cells (APCs) via endocytosis, sparing T-cells from the initial high-concentration shock and preventing systemic vascular leakage.

Comparative Safety Profile
ParameterFree c-di-IMP (High Dose)LNP-Encapsulated c-di-IMP
Systemic Half-life < 20 minutes (Rapid renal clearance)4–6 hours (Circulates/Accumulates)
Primary Target Endothelial cells (Vascular damage)Dendritic Cells / Macrophages (Lymph nodes)
T-Cell Viability Low (Induces Apoptosis)High (Indirect activation via DCs)
Cytokine Profile TNF-α dominant (Inflammatory)IFN-β dominant (Therapeutic)
Module 3: Experimental Protocols
Protocol A: Microfluidic Synthesis of c-di-IMP LNPs

Do not use bulk mixing (vortexing) for high-dose applications. The heterogeneity in particle size leads to "burst release" and toxicity.

Reagents:

  • Ionizable Lipid (e.g., DLin-MC3-DMA or proprietary equivalent)

  • Helper Lipid (DSPC)

  • Cholesterol

  • PEG-Lipid (PEG2000-DMG)

  • c-di-IMP (dissolved in 50mM Citrate Buffer, pH 4.0)

Workflow:

  • Phase Preparation: Dissolve lipids in Ethanol (Molar ratio 50:10:38.5:1.5). Dissolve c-di-IMP in Citrate Buffer (aqueous phase).

  • Mixing: Use a microfluidic staggered herringbone mixer.

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis (Critical Step): Dialyze against 1x PBS (pH 7.4) for 12 hours using a 10kDa MWCO cassette. This removes ethanol and neutralizes pH, locking the c-di-IMP inside the core.

  • Filtration: Sterile filter (0.22 µm).

Protocol B: The "Safety Check" (In Vitro Toxicity Screen)

Run this assay before injecting any animal.

  • Cell Line: Primary Human T-cells (isolated from PBMCs) or Jurkat cells.

  • Treatment: Incubate cells with:

    • Free c-di-IMP (10 µg/mL, 50 µg/mL, 100 µg/mL)

    • LNP-c-di-IMP (Same equivalent concentrations)

  • Readout (24 hours):

    • Viability: Annexin V / PI Staining (Flow Cytometry).

    • Efficacy: IFN-β ELISA of supernatant.

  • Pass Criteria: LNP formulation must show >80% T-cell viability at the therapeutic dose, whereas free c-di-IMP will likely show <40%.

Visualizing the Production Workflow

LNP_Workflow Lipids Lipids in Ethanol (Organic Phase) Mixer Microfluidic Mixing (Rapid Precipitation) Lipids->Mixer CDN c-di-IMP in Citrate pH 4 (Aqueous Phase) CDN->Mixer Dialysis Dialysis (PBS pH 7.4) Remove Ethanol Mixer->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter QC QC Check: Size (PDI < 0.2) Encapsulation (>90%) Filter->QC Final Low-Toxicity Therapeutic Dose QC->Final

Caption: Fig 2. LNP Synthesis Workflow. Microfluidic mixing ensures uniform encapsulation, preventing the "burst release" toxicity associated with bulk mixing.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just lower the dose of free c-di-IMP instead of encapsulating? A: You can, but you will likely lose therapeutic efficacy. The therapeutic window for free c-di-IMP is extremely narrow. To get enough c-di-IMP into the cytosol of a DC to trigger STING, you need a high extracellular concentration, which triggers the systemic toxicity described above. Encapsulation widens this window by enhancing uptake efficiency.[1]

Q2: My c-di-IMP is precipitating in the buffer. Is this toxic? A: Yes. Micro-precipitates can cause embolisms and trigger complement activation, which mimics drug toxicity. Ensure your c-di-IMP is fully solubilized. If using high concentrations (>5 mg/mL), slight heating (37°C) or pH adjustment (pH 7.0-7.5) is required. Note: c-di-IMP is less soluble than c-GAMP.

Q3: I see rapid mouse death (within 1 hour). Is this STING toxicity? A: Unlikely. STING-mediated cytokine storm takes 3-6 hours to manifest. Death within 1 hour suggests Endotoxin contamination or Anaphylaxis .

  • Action: Check your c-di-IMP source for LPS (Lipopolysaccharide) using a LAL assay. Endotoxin limits for STING agonists are stricter than standard drugs because STING and TLR4 (endotoxin receptor) synergize to cause massive shock.

Q4: Can I use c-di-IMP for T-cell therapy (Ex Vivo)? A: Proceed with extreme caution. As noted in the mechanism section, direct exposure of T-cells to STING agonists often inhibits their proliferation. If you are treating T-cells ex vivo, you must use extremely low pulses or wash the drug out rapidly.

References
  • Gulen, M. F., et al. (2017).[2] Signalling strength determines pro-apoptotic functions of STING.[3] Nature Communications. [Link]

  • Hanson, M. C., et al. (2015). Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants. Journal of Clinical Investigation. [Link]

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.[2] [Link][4]

  • Wilson, D. R., et al. (2018). STING pathway activation in cancer immunotherapy.[1][5][6][7] Advanced Drug Delivery Reviews. [Link]

  • Killeen, A. J., et al. (2022). STING agonist-loaded lipid nanoparticles overcome the limitations of free STING agonists. Journal of Controlled Release. [Link]

Sources

Reference Data & Comparative Studies

Validation

Quantification of Cyclic di-IMP: Methodological Gap Analysis &amp; LC-MS/MS Protocols

Topic: Content Type: Publish Comparison Guide (Gap Analysis & Technical Solution) Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Market Reality Status: No Commercial ELISA K...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide (Gap Analysis & Technical Solution) Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Market Reality

Status: No Commercial ELISA Kits Available As of Q1 2026, there are no commercially available ELISA kits specifically validated for the direct quantification of cyclic di-IMP (c-di-IMP). While competitive ELISA kits exist for its analogs—cyclic di-AMP (c-di-AMP), cyclic di-GMP (c-di-GMP), and 2'3'-cGAMP—these antibodies exhibit high specificity for their respective targets and do not reliably cross-react with c-di-IMP to allow for accurate quantification.

The Solution: Researchers investigating c-di-IMP—often as a synthetic STING agonist or a rare bacterial metabolite—must rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification. Alternatively, functional bioassays (measuring downstream IFN-β production) serve as a proxy for biological activity.

This guide provides a technical comparison of these available methodologies and a validated LC-MS/MS protocol to bridge the gap left by the absence of immunoassay products.

Methodological Landscape: LC-MS/MS vs. Functional Bioassay

Since a direct "Product A vs. Product B" comparison is impossible, we compare the two viable methodologies for detecting c-di-IMP levels.

Comparative Analysis Table
FeatureMethod A: LC-MS/MS (Gold Standard)Method B: Functional Bioassay (Indirect)
Principle Physical separation and mass-to-charge (m/z) detection.[1][2]Measurement of downstream cytokines (IFN-β) induced by STING activation.
Specificity High. Distinguishes c-di-IMP (m/z 661.1) from c-di-AMP (m/z 659.1) and c-di-GMP (m/z 691.1).Low. Cannot distinguish c-di-IMP from other STING agonists (e.g., cGAMP, DNA).
Quantification Absolute concentration (nM or pmol/mg protein).Relative potency (EC50) or "Activity Units."
Sensitivity (LLOD) ~1–5 nM (depending on column/matrix).~10–50 nM (biological response threshold).
Throughput Low to Medium (requires extraction & run time).High (96-well plate format).[3]
Primary Use Case Pharmacokinetics (PK), intracellular accumulation, metabolic profiling.Screening potential STING agonists, adjuvant efficacy testing.
Why Standard ELISAs Fail for c-di-IMP

Commercial c-di-AMP ELISA kits (e.g., from Cayman Chemical or Enzo) utilize monoclonal antibodies raised against c-di-AMP.

  • Structural Difference: c-di-IMP is the deaminated form of c-di-AMP (Inosine vs. Adenosine). This loss of the exocyclic amino group alters the hydrogen-bonding potential required for high-affinity antibody binding.

  • Cross-Reactivity Risk: While some polyclonal antibodies might show weak binding (~1-5% cross-reactivity), this is insufficient for quantitative assays and introduces massive noise if endogenous c-di-AMP is present.

Biological Context & Signaling Pathway[2][4][5][6][7][8][9]

Understanding where c-di-IMP fits in the STING pathway is critical for selecting the right detection method. c-di-IMP acts as a ligand for the STING (Stimulator of Interferon Genes) receptor, triggering the TBK1-IRF3 axis.

STING_Pathway cluster_detection Detection Points c_di_IMP c-di-IMP (Ligand) STING STING Dimer (ER Membrane) c_di_IMP->STING Binds & Activates TBK1 TBK1 (Kinase) STING->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates IFN_Beta IFN-β Gene Expression IRF3->IFN_Beta Translocates to Nucleus

Figure 1: STING Signaling Cascade. c-di-IMP binds STING, leading to IFN-β production.[2][4][5][6][7][8][9][10] LC-MS/MS detects the red node (Ligand); Bioassays detect the blue node (Output).

Validated Protocol: LC-MS/MS Quantification

This protocol is designed for self-validation using an internal standard.

Phase 1: Sample Preparation (Critical Step)

Nucleotides are labile and prone to enzymatic degradation. Speed and cold temperatures are essential.

  • Lysis:

    • Wash cells (e.g.,

      
       cells) 
      
      
      
      with ice-cold PBS.
    • Add 500 µL extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) pre-chilled to -20°C.

    • Internal Standard Spike: Add 10 pmol of

      
      C
      
      
      
      N-labeled c-di-GMP
      (or Tenofovir if isotopic standards are unavailable) to the lysis buffer before scraping. This corrects for extraction loss.
  • Extraction:

    • Scrape cells and transfer to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at

      
       for 15 minutes at 4°C.
      
  • Evaporation:

    • Transfer supernatant to a fresh tube.

    • Evaporate to dryness using a SpeedVac (vacuum concentrator) without heat.

    • Reconstitute in 100 µL of LC-MS grade water .

Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or SCIEX Triple Quad).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Note: HILIC columns are also effective for polar nucleotides.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Acetic Acid in Water.

    • B: Acetonitrile.[11]

  • Gradient: 0-2 min (1% B), 2-5 min (Linear to 30% B), 5-6 min (Hold 30% B), 6.1 min (Re-equilibrate 1% B).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
c-di-IMP 661.1

331.1 (Inosine monophosphate)25
c-di-IMP 661.1

137.1 (Hypoxanthine base)40
c-di-AMP (Control)659.1

330.125
IS (

C

N-c-di-GMP)
706.1

353.128

Alternative: Functional Bioassay Protocol

If LC-MS/MS is unavailable, use a reporter cell line to measure c-di-IMP activity.

  • Cell Line: THP-1-Blue™ ISG cells (InvivoGen) or RAW-Lucia™ ISG cells. These cells express an IRF-inducible SEAP (secreted embryonic alkaline phosphatase) or Luciferase reporter.

  • Procedure:

    • Seed 100,000 cells/well in a 96-well plate.

    • Treat with varying concentrations of c-di-IMP (0.1 µM – 100 µM).

    • Control: Use c-di-AMP as a positive control for STING activation.

    • Incubate for 16–24 hours.

    • Add detection reagent (e.g., QUANTI-Blue™) to supernatant.

    • Measure absorbance at 620–655 nm.

  • Data Output: Results will be in "Fold Induction" relative to untreated mock cells. This confirms the presence and potency of c-di-IMP but does not give a molar concentration.

Conclusion

While the lack of a specific c-di-IMP ELISA kit presents a hurdle, it ensures that data quality remains high by forcing the use of LC-MS/MS , which is superior for distinguishing closely related cyclic dinucleotides.

  • For Quantification: Use the LC-MS/MS protocol described above.

  • For Screening/Activity: Use an ISG-reporter cell line bioassay.

  • Avoid: Do not attempt to use c-di-AMP ELISA kits for c-di-IMP detection due to undefined cross-reactivity and lack of validation.

References

  • Discovery of c-di-AMP and c-di-GMP Detection Methods

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the development of competitive ELISAs for c-di-AMP and the limitations of antibody cross-reactivity with analogs like c-di-IMP.
  • Cayman Chemical Cyclic di-AMP ELISA Kit Specific

    • Source: Cayman Chemical[3][12]

    • Context: Technical specifications demonstrating the high specificity of monoclonal antibodies for c-di-AMP, implying the inability to detect c-di-IMP.
  • STING Agonist Activity of c-di-IMP

    • Source: MedChemExpress / Journal of Immunology
    • Context: Validates c-di-IMP as a STING agonist and describes its use in tumor research, often quantified via downstream IFN-beta response.
  • LC-MS/MS Analysis of Cyclic Dinucleotides

    • Source: Journal of Chromatography B / ResearchG
    • Context: Provides the basis for the extraction and MRM parameters for separating cyclic dinucleotides (c-di-AMP, c-di-GMP, c-di-IMP).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclic di-IMP (sodium salt)

[1] Executive Summary: The Potency Paradox Do not confuse "Non-Hazardous" with "Safe." While Safety Data Sheets (SDS) for Cyclic di-IMP (sodium salt) often classify the substance as non-hazardous under GHS regulations (E...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Potency Paradox

Do not confuse "Non-Hazardous" with "Safe." While Safety Data Sheets (SDS) for Cyclic di-IMP (sodium salt) often classify the substance as non-hazardous under GHS regulations (EC No. 1272/2008) due to low chemical toxicity, this classification ignores biological potency .[1]

As a STING (Stimulator of Interferon Genes) agonist, Cyclic di-IMP is engineered to trigger potent innate immune responses at microgram levels.[1] Accidental mucosal exposure (inhalation of powder) can induce systemic inflammation, flu-like symptoms, and cytokine release syndromes that standard chemical toxicity tests do not predict.[1]

This guide shifts the safety paradigm from "Toxicological Protection" to "Immunological Isolation."

Risk Assessment & PPE Strategy

The primary risk vector is mucosal absorption during the solid-phase handling (weighing/reconstitution).[1] The secondary risk is percutaneous injection during experimental application.

PPE Decision Logic

The following decision tree dictates the required protective posture based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling Cyclic di-IMP State_Check Determine Physical State Start->State_Check Solid_Phase Solid Phase (Lyophilized Powder) State_Check->Solid_Phase Weighing / Opening Liquid_Phase Liquid Phase (Reconstituted Solution) State_Check->Liquid_Phase Pipetting / Injection Risk_High HIGH RISK: Inhalation/Mucosal Solid_Phase->Risk_High Risk_Mod MODERATE RISK: Splash/Injection Liquid_Phase->Risk_Mod Protocol_A PROTOCOL A: Isolation BSC Class II + Respiratory Protection Risk_High->Protocol_A Protocol_B PROTOCOL B: Barrier Standard GLP + Splash Protection Risk_Mod->Protocol_B

Figure 1: Risk-based PPE selection logic. Solid-phase handling requires respiratory isolation to prevent mucosal adjuvanticity.[1]

Comprehensive PPE Matrix
Protection LayerProtocol A: Solid Phase (Powder) Protocol B: Liquid Phase (Solution) Scientific Rationale
Engineering Controls Biosafety Cabinet (BSC) Class II Benchtop (if no aerosol generation)Prevents inhalation of airborne particulates; c-di-IMP is a potent mucosal adjuvant [1].[1]
Respiratory N95/P2 Respirator (if outside BSC)Not required (unless generating aerosols)Mucosal membranes are the most efficient entry route for STING activation.[1]
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Single Nitrile GlovesOuter glove captures powder static; inner glove maintains barrier during doffing.[1]
Ocular Chemical Splash Goggles Safety Glasses w/ Side ShieldsProtects tear ducts (mucosal entry) from dust or splash.[1]
Body Lab Coat (Cuffed) + Tyvek SleevesStandard Lab CoatTyvek sleeves prevent powder accumulation on fabric cuffs which can be tracked home.[1]

Operational Protocol: Safe Handling & Reconstitution

Phase 1: Preparation (The "Static" Trap)

Lyophilized Cyclic di-IMP is often electrostatic.[1] Static discharge can cause the powder to "jump" out of the vial, creating an invisible aerosol cloud.

  • Equip PPE according to Protocol A .

  • De-ionize: Use an anti-static gun or wipe on the exterior of the vial before opening.

  • Centrifuge: Briefly spin the vial (30 sec @ 1000 x g) to settle all powder to the bottom. Crucial Step: This prevents the "puff" of powder upon cap removal.

Phase 2: Reconstitution (The "Closed" System)

Avoid open-air weighing if possible.[1] Volumetric reconstitution is safer and more accurate for small (<1 mg) quantities.[1]

  • Solvent Selection: Use endotoxin-free water or physiological saline (0.9% NaCl).[1]

    • Note: Ensure pH is neutral (6.5–7.[1]5) to maintain stability [2].[1][2]

  • Injection Method:

    • Do not remove the stopper if the vial is septum-sealed.[1]

    • Inject solvent directly through the septum using a needle/syringe to minimize exposure.

    • Vent pressure gently if necessary.[1]

  • Dissolution: Swirl gently (do not vortex vigorously) to avoid foaming and aerosolization.

Phase 3: Decontamination
  • Wipe Down: Use a 10% bleach solution followed by 70% ethanol.[1]

    • Mechanism:[1][3] Bleach (sodium hypochlorite) oxidizes the nucleotide structure, breaking the phosphodiester bonds and destroying biological activity [3]. Ethanol removes the corrosive bleach residue.

Waste Management & Disposal

Cyclic dinucleotides are stable molecules.[1] Simply flushing them down the sink is irresponsible as they may retain biological activity in environmental reservoirs.

Waste_Flow Source Expended Reagents (Tips, Vials, Leftover Solution) Segregation Segregate Waste Source->Segregation Liquid_Waste Liquid Waste Segregation->Liquid_Waste Solid_Waste Solid Waste (Tips/Vials) Segregation->Solid_Waste Inactivation Chemical Inactivation (10% Bleach, 30 mins) Liquid_Waste->Inactivation Primary Method Autoclave Autoclave Cycle (121°C, 15 psi, 30 min) Solid_Waste->Autoclave Primary Method Disposal Final Disposal (Approved Biohazard Stream) Inactivation->Disposal Autoclave->Disposal

Figure 2: Deactivation workflow.[1] Chemical oxidation (bleach) is preferred for liquids to ensure hydrolysis of the cyclic ring before disposal.[1]

Emergency Response

Accidental Inhalation (Powder)[1]
  • Immediate Action: Move to fresh air.

  • Medical Surveillance: Monitor for fever, chills, or flu-like symptoms for 24 hours. Inform medical personnel that the substance is a STING Agonist/Immunostimulant , not a cytotoxic drug.

Accidental Injection (Needlestick)[1]
  • Immediate Action: Bleed the wound gently under running water. Wash with soap.[1][4]

  • Risk: Localized inflammation and potential systemic immune activation.

  • Contraindications: Do not take corticosteroids immediately unless directed by a physician, as this may mask the immune response progression needed for diagnosis.

References

  • Centers for Disease Control and Prevention (CDC). (2020).[1] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Decontamination. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Cyclic di-IMP (sodium salt)
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Cyclic di-IMP (sodium salt)
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